4,6-Dihydroxynicotinonitrile
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Overview
Description
4,6-Dihydroxynicotinonitrile is a heterocyclic compound that belongs to the pyridone family. Compounds containing the pyridone ring are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dihydroxynicotinonitrile can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of ethanol as a solvent and potassium hydroxide as a catalyst. The structure of the obtained product is confirmed using techniques such as FT-IR, NMR, UV, and MS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
4,6-Dihydroxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as a coupling component in the synthesis of various pyridone azo dyes and pigments.
Biology: The compound exhibits biological activities such as antibacterial and antitumor properties.
Medicine: It is explored for its potential use in developing cardiotonic agents for treating heart failure.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxynicotinonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, its cardiotonic effects are linked to its interaction with cardiac enzymes, enhancing heart muscle contraction .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyridone ring structure and exhibit diverse biological activities.
4-Oxo-1,4-dihydropyridine-3-carbonitrile: This compound is structurally similar and is used in similar applications.
5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile: Another related compound with similar chemical properties.
Uniqueness
4,6-Dihydroxynicotinonitrile is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-2-4-3-8-6(10)1-5(4)9/h1,3H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAJUEYKLZAWPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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